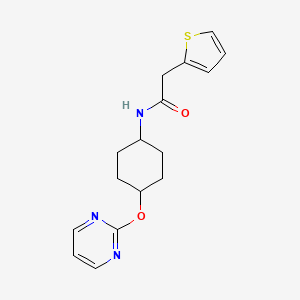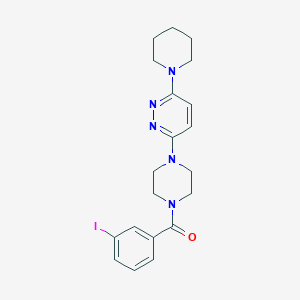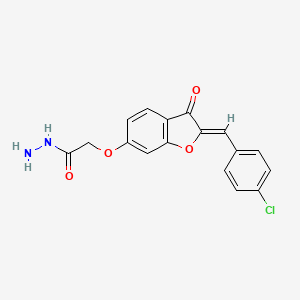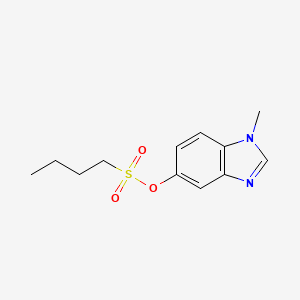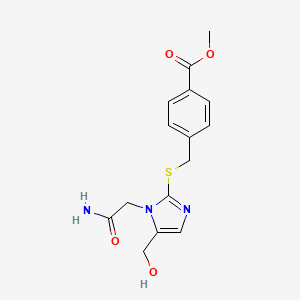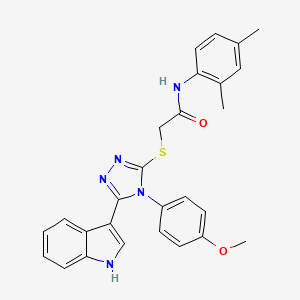
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is an organic compound belonging to the category of heterocyclic compounds. With its complex structure, it has sparked interest in various scientific fields such as organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes beginning with the formation of the triazole ring, followed by the introduction of the indole, methoxyphenyl, and dimethylphenyl groups. This often necessitates the use of diverse reagents, catalysts, and specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale synthesis techniques, including continuous-flow reactions and the use of high-throughput screening for optimizing conditions. The focus is on maximizing yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound can undergo a range of reactions such as:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Could lead to the cleavage of the sulfur linkage.
Substitution: Various nucleophiles could target specific positions on the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The conditions often require careful control of temperature, solvent choice, and time.
Major Products Formed
The major products can vary widely based on the reaction type. Oxidation may yield sulfoxide derivatives, reduction could result in thioether cleavage products, and substitution could yield modified triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure offers various sites for further functionalization, making it a versatile tool.
Biology
Biologically, it might exhibit interesting pharmacological properties due to its triazole and indole components, which are known for their bioactive potentials.
Medicine
Medically, it can be investigated for potential therapeutic applications, such as anticancer, antifungal, or antibacterial activities.
Industry
Industrially, the compound could be explored for its utility in material science, potentially serving as a building block for advanced materials or polymers.
Mecanismo De Acción
The compound's mechanism of action involves interacting with specific molecular targets, potentially including enzymes or receptors in biological systems. Its triazole ring can inhibit certain enzymes, while the indole group can interact with various protein targets, affecting signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-thiol derivatives
4-methoxyphenyl triazole derivatives
N-(2,4-dimethylphenyl)acetamide derivatives
Uniqueness
What sets 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide apart is the unique combination of the indole, triazole, and methoxyphenyl groups, offering a distinctive set of chemical and biological properties that are not as pronounced in other similar compounds.
Conclusion
This compound represents a fascinating compound with multifaceted applications across chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject for ongoing research and exploration.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-17-8-13-23(18(2)14-17)29-25(33)16-35-27-31-30-26(22-15-28-24-7-5-4-6-21(22)24)32(27)19-9-11-20(34-3)12-10-19/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJXDQIHPQHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
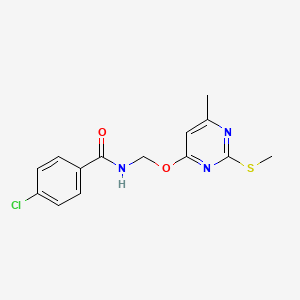
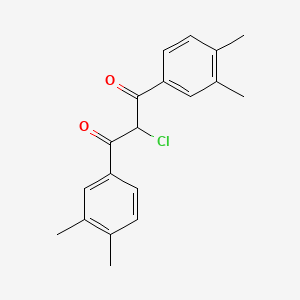
![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2623427.png)
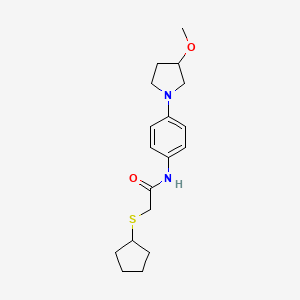
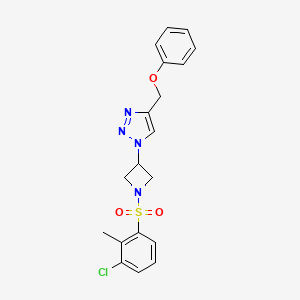
![2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623430.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2623432.png)
![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
